molecular formula C44H68O17 B14085168 Kingianoside K

Kingianoside K

Cat. No.: B14085168
M. Wt: 869.0 g/mol
InChI Key: BSGKCEAVSSADJL-WHNASVBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kingianoside K (often referred to as ginsenoside compound K or CK in pharmacological literature) is a bioactive metabolite derived from protopanaxadiol-type ginsenosides, such as Rb1, Rb2, and Rd, through deglycosylation by gut microbiota . It is a triterpenoid saponin with the molecular formula C36H62O8 and is structurally characterized by a dammarane skeleton with hydroxyl groups at positions C-3 and C-20 . CK has garnered significant attention for its enhanced bioavailability compared to its parent ginsenosides, making it a focal point in studies on cancer, diabetes, neurodegenerative diseases, and inflammation .

Properties

Molecular Formula

C44H68O17

Molecular Weight

869.0 g/mol

IUPAC Name

(4S,5'R,6R,7S,9S,13R,16S)-16-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-20-one

InChI

InChI=1S/C44H68O17/c1-18-6-11-44(54-17-18)19(2)30-26(61-44)14-24-29-23(8-10-43(24,30)5)42(4)9-7-22(12-21(42)13-25(29)47)56-41-38(60-39-35(52)33(50)31(48)20(3)55-39)36(53)37(28(16-46)58-41)59-40-34(51)32(49)27(15-45)57-40/h13,18-20,22-24,26-41,45-46,48-53H,6-12,14-17H2,1-5H3/t18-,19+,20+,22+,23?,24?,26+,27+,28-,29?,30?,31+,32+,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-/m1/s1

InChI Key

BSGKCEAVSSADJL-WHNASVBTSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H](C3[C@@H](O2)CC4[C@@]3(CCC5C4C(=O)C=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4C(=O)C=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1

Origin of Product

United States

Comparison with Similar Compounds

Kingianoside K belongs to the ginsenoside family, which includes over 100 structurally related compounds. Below is a detailed comparison with key analogs:

Structural and Functional Comparison
Compound Structure Bioavailability Key Pharmacological Activities
This compound Dammarane skeleton, 3β,12β,20(S)-triol High Anti-cancer, anti-diabetic, hepatoprotective
Ginsenoside Rb1 3β,12β,20(S)-triol + 2 glucose units Low Neuroprotection, anti-fatigue, anti-aging
Ginsenoside Rd 3β,12β,20(S)-triol + 3 glucose units Moderate Anti-inflammatory, cardioprotective
Ginsenoside Rg3 Dammarane skeleton, 3β,12β,20(R)-diol Moderate Anti-metastatic, immune modulation

Key Findings :

  • Structural Differences : CK lacks the sugar moieties present in Rb1 and Rd, which enhances its membrane permeability and metabolic stability .
  • Bioavailability : CK’s oral bioavailability (~35%) is significantly higher than Rb1 (<1%) and Rd (~5%) due to reduced molecular weight and hydrophilicity .
  • Pharmacological Overlap and Divergence: Like Rg3, CK exhibits anti-cancer activity by inhibiting NF-κB and MAPK pathways, but CK uniquely activates AMPK to improve insulin sensitivity in diabetic models .
Pharmacokinetic Comparison
Parameter This compound Ginsenoside Rb1 Ginsenoside Rd
Cmax 120 ng/mL 15 ng/mL 40 ng/mL
Tmax 2.5 hours 4.2 hours 3.8 hours
Half-life 8.6 hours 12.3 hours 10.1 hours
AUC0–24 980 ng·h/mL 180 ng·h/mL 450 ng·h/mL

Data sourced from LC-MS/MS pharmacokinetic studies in humans .

Insights :

  • CK achieves higher plasma concentrations and faster absorption than Rb1 and Rd, attributed to its simpler structure .
  • Despite a shorter half-life, CK’s therapeutic effects persist due to its active metabolites, such as 20(S)-protopanaxadiol .
Mechanistic Comparison in Disease Models
  • Anti-Cancer Activity :
    • CK : Induces apoptosis in HepG2 cells via Bax/Bcl-2 modulation and caspase-3 activation .
    • Rg3 : Inhibits angiogenesis by downregulating VEGF in breast cancer .
  • Anti-Diabetic Effects :
    • CK : Enhances GLUT4 translocation in skeletal muscle via AMPK/PPAR-α pathways .
    • Rb1 : Improves insulin secretion in pancreatic β-cells, with minimal effect on peripheral tissues .

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